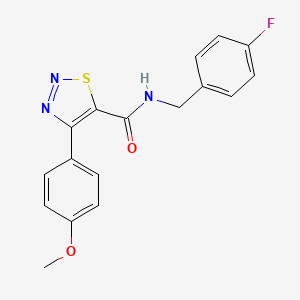![molecular formula C19H22N4O2 B6104196 1-(cyclopropylacetyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6104196.png)
1-(cyclopropylacetyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclopropylacetyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide, commonly known as CPP, is a proline derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a small molecule that has been shown to modulate various biological pathways, making it a promising candidate for drug development.
作用机制
The mechanism of action of CPP is not fully understood, but it is thought to modulate various biological pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. CPP has been shown to inhibit the activity of various enzymes such as IKKβ and STAT3, which are involved in these pathways. In addition, CPP has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
CPP has been shown to have various biochemical and physiological effects in vitro and in vivo. CPP has been shown to inhibit the proliferation of cancer cells and induce apoptosis by activating caspase-3 and caspase-9. In addition, CPP has been shown to have anti-inflammatory effects by modulating the expression of various cytokines and chemokines such as TNF-α, IL-1β, and IL-6. CPP has also been investigated for its potential neuroprotective effects in various models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of CPP is its small size, which allows it to penetrate cells and tissues more easily than larger molecules. In addition, CPP has been shown to have low toxicity and good stability, making it a promising candidate for drug development. However, one of the limitations of CPP is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand the mechanism of action of CPP and its potential side effects.
未来方向
There are many potential future directions for research on CPP. One area of interest is the development of CPP-based drugs for the treatment of cancer, inflammation, and neurological disorders. In addition, more research is needed to fully understand the mechanism of action of CPP and its potential side effects. Other potential future directions include the synthesis of CPP analogs with improved pharmacological properties and the development of new methods for the administration of CPP in vivo.
Conclusion:
CPP is a promising small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP has been shown to modulate various biological pathways and has been investigated for its potential anti-cancer, anti-inflammatory, and neuroprotective effects. While more research is needed to fully understand the mechanism of action of CPP and its potential side effects, CPP represents a promising candidate for drug development in various diseases.
合成方法
The synthesis of CPP involves the condensation of cyclopropylacetic acid with 3-(1H-pyrazol-1-yl)aniline, followed by the addition of proline amide. This reaction is carried out in the presence of a coupling agent and a base, and the final product is purified using column chromatography. The yield of CPP is typically around 50-60%, and the purity can be confirmed using various analytical techniques such as NMR and HPLC.
科学研究应用
CPP has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. CPP has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In addition, CPP has been shown to have anti-inflammatory effects by modulating the expression of various cytokines and chemokines. CPP has also been investigated for its potential neuroprotective effects in various models of neurodegenerative diseases.
属性
IUPAC Name |
1-(2-cyclopropylacetyl)-N-(3-pyrazol-1-ylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-18(12-14-7-8-14)22-10-2-6-17(22)19(25)21-15-4-1-5-16(13-15)23-11-3-9-20-23/h1,3-5,9,11,13-14,17H,2,6-8,10,12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFILKKCMTHLOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2CC2)C(=O)NC3=CC(=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-(3-methoxybenzyl)benzamide](/img/structure/B6104120.png)
![N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-biphenylcarbohydrazide](/img/structure/B6104126.png)
![2-bromo-N-(1-{[(2-furylmethyl)amino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B6104131.png)
![3-(2-fluorophenyl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6104136.png)
![(5-chloro-2-methoxyphenyl)[1-(2-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6104149.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(3-methylbutyl)-2-piperazinyl]ethanol](/img/structure/B6104161.png)
![{2-[3-(1-piperidinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6104166.png)
![N-({1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6104172.png)
![3-[2-oxo-2-({5-oxo-1-[2-(trifluoromethyl)benzyl]-3-pyrrolidinyl}amino)ethyl]-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6104174.png)
![4-(1-piperidinyl)-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6104178.png)

![4-methoxy-2-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6104211.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]methanamine](/img/structure/B6104222.png)
![1-(4-fluorobenzyl)-3-hydroxy-3-{[(imidazo[1,2-a]pyridin-3-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6104230.png)